4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide
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Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as APB and is a potent inhibitor of the protein kinase B (PKB) signaling pathway.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on related heterocyclic compounds, such as those involving thiazolyl, pyridazinyl, and pyridinyl moieties, focuses on synthesizing novel compounds with potential antitumor activities. For example, the synthesis and evaluation of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against human cancer cell lines, including HeLa and A549. These findings suggest that compounds with similar structures could have applications in developing new antitumor agents (Wu et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Compounds with acetamide and butanamide moieties have been explored for their potential as antimicrobial and anti-inflammatory agents. The synthesis of new 2-[1(2H)-phthalazinon-2-yl]acetamide and 3-[1(2H)-phthalazinon-2-yl]propanamide derivatives demonstrates significant activity in these areas, without causing gastric lesions or bleeding at given doses. This indicates a potential application in designing safer anti-inflammatory and analgesic medications (Doğruer et al., 2004).
Catalysis and Material Science
Research into nitrogen-doped carbon materials derived from ionic liquids, such as those containing butanamide analogs, has shown promising applications in catalysis, particularly in the electrochemical synthesis of hydrogen peroxide. These metal-free catalysts offer a sustainable and cost-effective approach to producing hydrogen peroxide, highlighting the relevance of butanamide derivatives in material science and catalysis (Fellinger et al., 2012).
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(6-methylpyridin-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-11-5-3-6-13(17-11)19-15(23)7-4-10-24-16-9-8-14(20-21-16)18-12(2)22/h3,5-6,8-9H,4,7,10H2,1-2H3,(H,17,19,23)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYGFWFUPIWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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